
N-methylbutylamine hydrochloride
Vue d'ensemble
Description
N-methylbutylamine hydrochloride is an organic compound classified as a secondary amine. It is a derivative of butylamine, where one hydrogen atom on the nitrogen is replaced by a methyl group. The hydrochloride salt form enhances its stability and solubility in water. This compound is used in various chemical syntheses and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methylbutylamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of n-butylamine with formaldehyde and hydrogen chloride. The reaction proceeds as follows:
-
Methylation of n-butylamine
Reactants: n-butylamine, formaldehyde, hydrogen chloride.
Conditions: The reaction is typically carried out in an aqueous medium at room temperature.
Reaction: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{NHCH}_3 \cdot \text{HCl} ]
-
Industrial Production Methods
Large-scale synthesis: In industrial settings, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-methylbutylamine hydrochloride undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents: Alkyl halides, acyl chlorides.
Conditions: Typically carried out in the presence of a base such as sodium hydroxide.
Products: N-alkyl-N-methylbutylamines or N-acyl-N-methylbutylamines.
-
Oxidation Reactions
Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Reactions are usually performed under acidic or basic conditions.
Products: Oxidized derivatives such as N-methylbutylamine oxides.
-
Reduction Reactions
Reagents: Reducing agents like lithium aluminum hydride.
Conditions: Reactions are typically carried out in anhydrous solvents.
Products: Reduced forms of N-methylbutylamine derivatives.
Applications De Recherche Scientifique
N-methylbutylamine hydrochloride has several applications in scientific research:
-
Chemistry
Intermediate in organic synthesis: Used as a building block for the synthesis of more complex molecules.
Catalyst: Acts as a catalyst in certain organic reactions.
-
Biology
Biochemical studies: Utilized in studies involving amine metabolism and enzyme interactions.
-
Medicine
Pharmaceuticals: Investigated for potential therapeutic applications due to its amine functionality.
-
Industry
Chemical manufacturing: Employed in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of N-methylbutylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparaison Avec Des Composés Similaires
N-methylbutylamine hydrochloride can be compared with other similar compounds such as:
-
N-methylpropylamine hydrochloride
Structure: Similar but with a shorter alkyl chain.
Reactivity: Slightly different due to the chain length.
-
N-ethylbutylamine hydrochloride
Structure: Ethyl group instead of a methyl group.
Reactivity: Different steric and electronic effects.
-
N-methylisobutylamine hydrochloride
Structure: Branched alkyl chain.
Reactivity: Different due to branching.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique structure and reactivity make it valuable in chemical synthesis, research, and industrial processes
Propriétés
IUPAC Name |
N-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-3-4-5-6-2;/h6H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZISORLJJDLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90989895 | |
| Record name | N-Methylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90989895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6973-82-6 | |
| Record name | NSC41360 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90989895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B3056151.png)
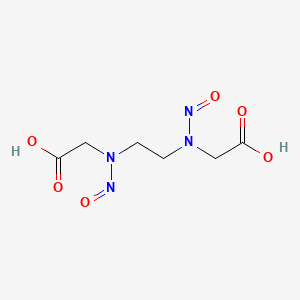


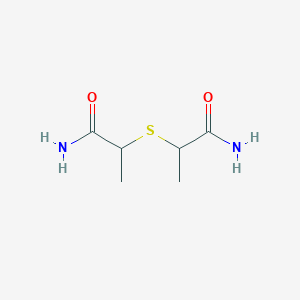

![2,2-dichloro-N-[10-[(2,2-dichloroacetyl)amino]decyl]acetamide](/img/structure/B3056164.png)

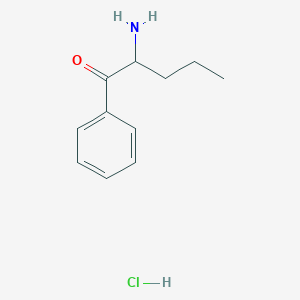
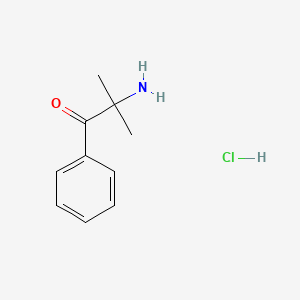

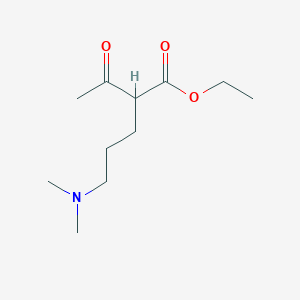
![4-nitro-N-[(Z)-1-phenylpropan-2-ylideneamino]benzenesulfonamide](/img/structure/B3056172.png)
![1-[2-(Methylsulfanyl)ethyl]urea](/img/structure/B3056174.png)
